Cas no 10281-53-5 (Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-)
![Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- structure](https://ja.kuujia.com/scimg/cas/10281-53-5x500.png)
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-
- (1S)-(-)-trans-Pinane
- (1S)-(−)-trans-Pinane
- PINANE, (1S)-(-)-TRANS(SG)
- (1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
- (1S)-()-trans-Pinane
- (1S)-(-)-trans-Pinane1000µg
- 2,6,6-trimethylbicyclo[3.1.1]heptane
- PINANE, (1S)-(-)-TRANS-
- (1S)-(-)-TRANS-PINANE, TERPENE STANDARD
- (1S,2S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
- [1S-(1alpha,2alpha,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptane
- (-)-trans-Pinane
- Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
- 2,6,6-Trimethyl-bicyclo[3.1.1]heptane, trans
- (+/-)-TRANS-PINANE
- UNII-6603788013
- DTXSID801037317
- (1S)-(-)-trans-Pinane, analytical standard
- 10281-53-5
- NS00080714
- DTXSID30858758
- 33626-25-4
- UNII-26MVP5V1AP
- (1S,2S,5S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
- CHEMBL3109298
- Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
- (S)-trans-Pinane
- rel-(1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
- EC 800-188-1
- Pinane, trans-
- PINANE, TRANS-(-)-
- BICYCLO(3.1.1)HEPTANE, 2,6,6-TRIMETHYL-, (1R,2R,5R)-REL-
- EINECS 233-629-6
- (1S-(1alpha,2alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
- 26MVP5V1AP
-
- MDL: MFCD00066421
- インチ: InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9?/m0/s1
- InChIKey: XOKSLPVRUOBDEW-CIUDSAMLSA-N
- ほほえんだ: C[C@H]1CC[C@H]2CC1C2(C)C
計算された属性
- せいみつぶんしりょう: 138.14094
- どういたいしつりょう: 138.140851
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 0.854 g/mL at 20 °C(lit.)
- ゆうかいてん: -53 deg C
- ふってん: 165-167 °C(lit.)
- フラッシュポイント: 華氏温度:118.4°f
摂氏度:48°c - 屈折率: n20/D 1.461
- PSA: 0
- LogP: 3.07860
- 光学活性: [α]20/D −17±1°, neat
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | S1687849-1l |
(1S)-(?)-trans-Pinane |
10281-53-5 | analyticalstandard | 1l |
RMB 1972.64 | 2025-02-21 | |
Cooke Chemical | S1687849-1mL |
(1S)-(?)-trans-Pinane |
10281-53-5 | analyticalstandard | 1ml |
RMB 1972.64 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80595-1ML |
(1 |
10281-53-5 | analytical standard | 1ML |
2166.47 | 2021-05-12 |
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- 関連文献
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Byung Ju Kim,Jinhua Zhang,Shenglan Tan,Donald S. Matteson,William H. Prusoff,Yung-Chi Cheng Org. Biomol. Chem. 2012 10 9349
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Linlin Wang,Huiqing Guo,Xiaopeng Chen,Qingmei Chen,Xiaojie Wei,Yonghui Ding,Bixin Zhu Catal. Sci. Technol. 2015 5 3340
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Kristian L. Mears,Michelle A. Kutzleb,Cary R. Stennett,James C. Fettinger,Derrick C. Kaseman,Ping Yu,Petra Vasko,Philip P. Power Chem. Commun. 2022 58 9910
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5. Synthesis of α- and β-branched ethers from alcohols by reaction of acetals with grignard reagents: synthesis of isopropyl and isobutyl ethers of (1S*,2R*S*,4R*)-6-methylenebicyclo[2.2.2]octan-2-olTimothy M. Willson,Jack Amburgey,Scott E. Denmark J. Chem. Soc. Perkin Trans. 1 1991 2899
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Yana A. Gur'eva,Olga A. Zalevskaya,Oksana G. Shevchenko,Pavel A. Slepukhin,Vadim A. Makarov,Aleksandr V. Kuchin RSC Adv. 2022 12 8841
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Antoine Richieu,Philippe Bertrand RSC Adv. 2023 13 20646
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Valentine C. Eze,Abdul Rehman,Manthan Patel,Sajjad Ahmad,Adam P. Harvey RSC Adv. 2022 12 17454
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Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-に関する追加情報
Exploring the Unique Properties and Applications of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5)
The compound Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a fascinating bicyclic hydrocarbon with a unique stereochemical configuration. Its structure features a bicyclo[3.1.1]heptane core, which is a bridged ring system, and three methyl groups at the 2, 6, and 6 positions. The (1S,2S,5S) stereochemistry indicates the specific spatial arrangement of its chiral centers, making it an intriguing subject for researchers in organic chemistry, pharmaceuticals, and materials science.
In recent years, the demand for chiral compounds like Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- has surged due to their applications in asymmetric synthesis and drug development. The compound's rigid bicyclic framework and stereospecificity make it a valuable building block for designing bioactive molecules and flavor and fragrance ingredients. Its stability and low toxicity profile further enhance its appeal for industrial and research applications.
One of the most searched topics related to this compound is its role in green chemistry and sustainable synthesis. Researchers are exploring ways to utilize Bicyclo[3.1.1]heptane derivatives as eco-friendly alternatives in catalytic processes and renewable material production. The compound's potential in terpene synthesis also aligns with the growing interest in natural product-inspired chemistry, addressing consumer preferences for sustainable and naturally derived ingredients.
Another area of interest is the compound's applicability in fragrance formulations. The 2,6,6-trimethyl substitution pattern contributes to its olfactory properties, making it a candidate for use in perfumery. With the rise of niche fragrances and personalized scents, the demand for unique and high-quality aroma chemicals like this bicyclic heptane derivative is on the rise.
From a technical perspective, the synthesis of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- often involves stereoselective methods to ensure the correct configuration of its chiral centers. Advanced techniques such as asymmetric catalysis and enzymatic resolution are frequently discussed in academic and industrial forums, reflecting the compound's relevance in modern synthetic chemistry.
In conclusion, Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a versatile and scientifically significant compound with broad applications in pharmaceuticals, fragrances, and sustainable chemistry. Its unique structure and stereochemistry continue to inspire innovation across multiple disciplines, making it a subject of ongoing research and commercial interest.
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